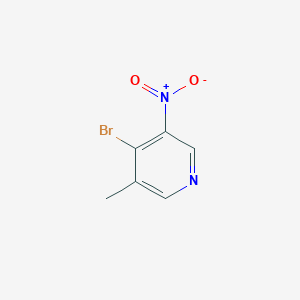

4-bromo-3-methyl-5-nitroPyridine

Description

The exact mass of the compound 4-bromo-3-methyl-5-nitroPyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-bromo-3-methyl-5-nitroPyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-3-methyl-5-nitroPyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINRJXWIYCCBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179677-09-9 | |

| Record name | 4-bromo-3-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-bromo-3-methyl-5-nitropyridine CAS number and identifiers

Executive Summary

4-Bromo-3-methyl-5-nitropyridine is a highly functionalized heterocyclic building block critical to the synthesis of complex pharmaceutical agents. Characterized by its dense substitution pattern, this compound offers three distinct vectors for chemical modification: the electrophilic C4-bromide (susceptible to SNAr and metal-catalyzed cross-coupling), the reducible C5-nitro group (a gateway to amino-pyridines and fused bicyclic systems), and the C3-methyl group (providing steric bulk or benzylic functionalization potential).

This guide provides a definitive technical analysis of the compound, resolving common isomer confusion, detailing validated synthetic pathways, and outlining safety protocols for laboratory handling.

Part 1: Chemical Identity & Physical Properties[1][2]

Accurate identification is paramount due to the prevalence of structural isomers (e.g., 3-bromo-4-methyl-5-nitropyridine). Researchers must verify the substitution pattern relative to the pyridine nitrogen.

Table 1: Key Identifiers

| Parameter | Data |

| Chemical Name | 4-Bromo-3-methyl-5-nitropyridine |

| CAS Number | 179677-09-9 (Verify with supplier; isomers vary) |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| SMILES | CC1=C(C(=CN=C1)[O-])Br |

| InChI Key | OINRJXWIYCCBBD-UHFFFAOYSA-N |

| Appearance | Pale yellow to tan solid |

| Melting Point | 57–62 °C (Typical range for this class) |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water.[1][2] |

Part 2: Synthetic Pathways & Manufacturing

The synthesis of 4-bromo-3-methyl-5-nitropyridine typically avoids direct nitration of 4-bromo-3-methylpyridine due to regioselectivity issues. The preferred industrial route proceeds via the activation of a 4-hydroxy precursor.

Core Synthetic Logic (Retrosynthesis)

-

Target: 4-Bromo-3-methyl-5-nitropyridine.

-

Precursor: 3-Methyl-5-nitropyridin-4-ol (tautomer of 3-methyl-5-nitro-4-pyridone).

-

Transformation: Deoxybromination using phosphorus oxybromide (POBr₃) or PBr₅.

Diagram 1: Synthesis Workflow

Figure 1: Step-wise synthesis from commercially available hydroxypyridines.

Part 3: Experimental Protocol (Bromination)

Objective: Conversion of 3-methyl-5-nitropyridin-4-ol to 4-bromo-3-methyl-5-nitropyridine.

Reagents:

-

3-Methyl-5-nitropyridin-4-ol (1.0 eq)

-

Phosphorus oxybromide (POBr₃) (1.5 – 2.0 eq)

-

Solvent: Acetonitrile (MeCN) or Toluene (optional; neat reaction is common).

-

Base: N,N-Diisopropylethylamine (DIPEA) (optional, to scavenge acid).

Methodology:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

-

Addition: Charge the flask with 3-methyl-5-nitropyridin-4-ol (solid). Add POBr₃ (solid) in portions. Caution: POBr₃ is moisture sensitive and corrosive.

-

Reaction: Heat the mixture to 80–100 °C . The solids will melt/dissolve, forming a dark orange/red melt. Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Quench: Cool the mixture to 0 °C. Carefully pour the reaction mixture onto crushed ice/water (exothermic hydrolysis of excess POBr₃).

-

Workup: Neutralize the aqueous phase to pH ~7–8 using saturated NaHCO₃ or 1N NaOH. Extract with Ethyl Acetate (3 x volumes).

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the pale yellow solid.

Self-Validating Checkpoint:

-

LC-MS: Look for the characteristic bromine isotope pattern (M+ and M+2 peaks of equal intensity) at m/z ~217/219.

-

1H NMR: The disappearance of the broad OH proton and the downfield shift of the aromatic protons confirm the transformation.

Part 4: Reactivity & Applications

This scaffold acts as a "linchpin" in medicinal chemistry, enabling the construction of fused heterocycles like azaindoles and deazapurines .

Primary Reaction Vectors

-

SNAr Displacement (C4): The nitro group at C5 and the pyridine nitrogen strongly activate the C4-bromide toward nucleophilic attack by amines, thiols, and alkoxides.

-

Nitro Reduction (C5): Reduction (Fe/NH₄Cl or H₂/Pd) yields the 5-amino-4-bromo derivative, which can undergo intramolecular cyclization if a suitable group is present at C4.

-

Suzuki/Stille Coupling (C4): The C-Br bond remains active for Pd-catalyzed cross-couplings, although SNAr competition must be managed.

Diagram 2: Functionalization Pathways

Figure 2: Divergent synthesis capabilities of the scaffold.

Part 5: Safety & Handling

Hazard Classification (GHS):

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to nitro-compound permeability), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Protect from light.

-

Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or reducing agents.

References

-

BLD Pharm. (2023). Product Analysis: 4-Bromo-3-methyl-5-nitropyridine. Retrieved from

-

Royal Society of Chemistry. (2013).[3] Synthetic routes to substituted nitropyridines (Supplementary Info). Med. Chem. Commun. Retrieved from

-

Sigma-Aldrich. (2023). Safety Data Sheet: Bromonitropyridines. Retrieved from

-

PubChem. (2023). Compound Summary: 4-bromo-3-methyl-5-nitropyridine. National Library of Medicine. Retrieved from

-

ChemicalBook. (2023). CAS 179677-09-9 Product Details. Retrieved from

Sources

Whitepaper: Physicochemical Characterization of 4-bromo-3-methyl-5-nitropyridine

A Senior Application Scientist's Guide to the Theoretical Estimation and Empirical Determination of its Melting and Boiling Points

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-3-methyl-5-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. As with any novel compound, a thorough characterization of its fundamental physicochemical properties is a prerequisite for its application. This technical guide provides a comprehensive framework for understanding, estimating, and experimentally determining the melting and boiling points of this compound. We will explore the theoretical underpinnings that govern these phase transitions, provide detailed, field-tested protocols for their accurate measurement, and discuss the critical role these parameters play in assessing purity and guiding purification strategies. This document is intended to serve as a practical and authoritative resource for scientists engaged in the synthesis and development of new chemical entities.

Introduction: The Importance of Physical Constants

In the realm of drug discovery and materials science, the melting point (MP) and boiling point (BP) are not mere numbers; they are critical indicators of a substance's identity, purity, and the nature of its intermolecular forces. A sharp melting point range suggests a high degree of purity, while a broad range often indicates the presence of impurities. The boiling point is fundamental for purification techniques such as distillation and for defining the conditions under which the compound is stable in its liquid form.

For a molecule like 4-bromo-3-methyl-5-nitropyridine, the combination of a halogen, an alkyl group, and a strongly electron-withdrawing nitro group on a pyridine ring creates a complex interplay of forces that dictates its physical behavior. This guide will deconstruct these influences and provide a roadmap for their empirical validation.

Theoretical Estimation of Melting and Boiling Points

The melting and boiling points of an organic molecule are primarily governed by its molecular weight and the strength of its intermolecular forces (IMFs).[1] The dominant forces at play are:

-

London Dispersion Forces (LDF): Present in all molecules, these forces increase with molecular size and surface area. The presence of a heavy bromine atom and the overall molecular weight (217.02 g/mol ) of the target compound suggest significant LDFs.

-

Dipole-Dipole Interactions: The pyridine ring, with its electronegative nitrogen, is polar. The powerful electron-withdrawing nitro group (NO₂) and the electronegative bromine atom create a strong, permanent molecular dipole, leading to significant dipole-dipole attractions. These are substantially stronger than LDFs alone.[2][3]

-

Molecular Symmetry and Packing: The melting point is uniquely sensitive to how well a molecule packs into a crystal lattice.[2][3] Highly symmetrical molecules tend to have higher melting points than less symmetrical isomers, even if their boiling points are lower.

Comparative Analysis:

-

Pyridine: (BP: 115°C) The parent heterocycle.

-

3-Nitropyridine: (MP: 36-41°C, BP: 216°C) The nitro group drastically increases both MP and BP due to its strong polarity and contribution to molecular weight.

-

4-Bromopyridine: (MP: -1°C, BP: 185°C) The bromine atom increases mass and polarizability, raising the boiling point significantly compared to pyridine.

-

3-Bromo-4-methyl-5-nitropyridine: A structural isomer of our target compound, has a reported melting point of 57-58°C.[4][5]

Based on these comparisons, the strong dipole from the C-NO₂ and C-Br bonds will be the dominant intermolecular force. We can predict that 4-bromo-3-methyl-5-nitropyridine will be a solid at room temperature with a melting point likely in the range of 50-70°C . Its boiling point will be substantially elevated, likely exceeding 250°C at atmospheric pressure. However, nitroaromatic compounds can be thermally unstable, potentially decomposing before reaching their atmospheric boiling point.[6] This necessitates the determination of the boiling point under reduced pressure.

| Property | Influencing Factors | Predicted Value (at 760 mmHg) |

| Melting Point | Strong dipole-dipole forces, crystal lattice packing efficiency, molecular weight. | 50 - 70 °C |

| Boiling Point | Strong dipole-dipole forces, high molecular weight, London dispersion forces. | > 250 °C (with potential decomposition) |

Experimental Determination Protocols

The following sections provide detailed, self-validating methodologies for the precise measurement of the melting and boiling points.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold standard for determining thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] This provides a highly accurate and reproducible melting point, observed as an endothermic peak on the thermogram.[9]

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., Indium, Tin) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 1-3 mg of dry, purified 4-bromo-3-methyl-5-nitropyridine into an aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment.

-

Reference Pan: Prepare an identical, empty, sealed aluminum pan to serve as the reference.

-

Experimental Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 40-50 mL/min to prevent oxidative degradation.[10]

-

-

Thermal Program:

-

Equilibration: Equilibrate the cell at a temperature at least 20°C below the estimated melting point (e.g., 30°C).

-

Heating Ramp: Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature at least 20°C above the expected melting point (e.g., 100°C).[9]

-

Cooling/Re-heating (Optional): A subsequent cooling and re-heating cycle can be used to investigate thermal history and sample stability.

-

-

Data Analysis: The melting point (Tₘ) is determined from the resulting thermogram. It can be reported as the onset temperature (the intersection of the baseline with the tangent of the melting peak's leading edge) or the peak temperature of the endotherm. For purity assessment, the onset temperature is generally preferred.

Boiling Point Determination at Reduced Pressure

Given the high predicted boiling point and the potential for thermal decomposition of the nitro group, determining the boiling point at reduced pressure is the most prudent and accurate approach.[11][12] The observed boiling point can then be extrapolated to atmospheric pressure using a pressure-temperature nomograph if required.

Protocol:

-

Apparatus Setup: Assemble a microscale distillation apparatus equipped with a vacuum adapter, a digital pressure gauge (manometer), and a cold trap cooled with dry ice/acetone. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Placement: Place a small amount (e.g., 1-2 mL) of the purified liquid sample into the distillation flask along with a magnetic stir bar or a few boiling chips to ensure smooth boiling.

-

Pressure Regulation: Connect the apparatus to a vacuum pump. Carefully reduce the pressure within the system to a stable, desired level (e.g., 10 mmHg).

-

Heating: Begin gently heating the distillation flask using a heating mantle while stirring.

-

Observation: The boiling point at the measured pressure is the temperature at which a steady stream of condensate is observed dripping from the condenser tip, and the temperature reading on the thermometer, with its bulb positioned just below the side arm of the distillation head, remains constant.

-

Data Recording: Record the stable temperature and the precise pressure reading from the manometer.

-

Extrapolation (Optional): Use a standard pressure-temperature nomograph to estimate the boiling point at standard atmospheric pressure (760 mmHg).

Visualization of Key Concepts

Workflow for Physicochemical Characterization

The following diagram outlines the logical flow from synthesis to the final characterization of the target compound.

Caption: Workflow for synthesis, purification, and characterization.

Influence of Substituents on Intermolecular Forces

This diagram illustrates how each functional group on the 4-bromo-3-methyl-5-nitropyridine core contributes to the overall intermolecular forces that determine its melting and boiling points.

Caption: Molecular structure's impact on intermolecular forces.

Conclusion

The melting and boiling points of 4-bromo-3-methyl-5-nitropyridine are defining physical constants that provide deep insights into its purity, stability, and the forces governing its molecular interactions. While direct literature values are scarce, a robust estimation can be made through structural analogy. More importantly, this guide provides the detailed, authoritative protocols necessary for any researcher to determine these values empirically with high precision using modern analytical techniques like DSC and reduced-pressure distillation. The accurate characterization detailed herein is a non-negotiable first step in the successful application of this, or any novel compound, in advanced research and development.

References

- Vertex AI Search. (2022, July 30). Predicting boiling and melting points – Organic Chemistry: How to….

- HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds - Chemistry.

- University of Calgary. Micro-boiling point measurement. Retrieved February 14, 2026.

- Scribd. Experiment No.5 DSC Analysis.

- Benchchem. (2025). Thermal Stability and Decomposition of Aminonitropyridine N-Oxides: A Technical Overview.

- IntechOpen. (2018).

- Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry.

- Chemistry LibreTexts. (2022, August 16). 2.1.

- University of Technology.

- University of Wisconsin-Madison. (n.d.). 14.

- ChemEd X. (n.d.).

- D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.

- Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.

- CureFFI.org. (2016, April 27). Differential scanning calorimetry.

- Impact Analytical. DSC Analysis.

- Queensland University of Technology. (2008). reduced pressure boiling.

- Suzhou Vosun Biotech Co.,Ltd. CAS No:69872-15-7 3-Bromo-4-methyl-5-nitropyridine. Retrieved February 14, 2026.

- Royal Society of Chemistry. (2020, November 25). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies.

- MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.

- ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions.

- PMC. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.

- Biblioteka Nauki. (2016).

- Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition).

- ResearchGate. (n.d.). The calculated heat of formation values of the nitropyridine... [Table].

- Wikipedia. Pyridines.

- PubChem. 4-Bromo-3-nitropyridine.

- Fluorochem. 4-Bromo-3-nitropyridine.

- ChemicalBook. 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7.

- DTIC. (1986).

- ChemWhat. 4-AMINO-3-BROMO-5-NITROPYRIDINE CAS#: 89284-05-9.

- PubChem. 2-Bromo-3-methyl-5-nitropyridine.

Sources

- 1. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 2. hscprep.com.au [hscprep.com.au]

- 3. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 4. CAS No:69872-15-7 3-Bromo-4-methyl-5-nitropyridine|3-Bromo-4-methy-5nitro-pyridine - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]

- 5. 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7 [m.chemicalbook.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSC Analysis - www.impactanalytical.com [impactanalytical.com]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 10. scribd.com [scribd.com]

- 11. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 12. Vapor Pressure - Boiling Water Without Heat [chem.rutgers.edu]

Methodological & Application

Application Note: Strategic Heterocycle Synthesis from 4-Bromo-3-methyl-5-nitropyridine

Executive Summary

The scaffold 4-bromo-3-methyl-5-nitropyridine represents a highly functionalized "linchpin" intermediate for the synthesis of fused pyridine heterocycles, particularly imidazo[4,5-c]pyridines and pyrrolo[3,2-c]pyridines (5-azaindoles). These bicyclic systems are privileged structures in medicinal chemistry, serving as core scaffolds for kinase inhibitors (e.g., JAK, Aurora), GPCR ligands, and antiviral agents.

This guide details the strategic exploitation of the orthogonal reactivity profiles present in the starting material: the electrophilic C4-bromide (activated by the C5-nitro group), the reducible C5-nitro group, and the sterically demanding but chemically distinct C3-methyl group.

Scaffold Analysis & Reactivity Profile

To design effective protocols, one must understand the electronic and steric environment of the starting material.

-

C4-Bromine (Electrophilic Center): The bromine atom is activated for Nucleophilic Aromatic Substitution (

) due to the strong electron-withdrawing nature of the ortho-nitro group and the para-pyridine nitrogen. However, the ortho-methyl group at C3 introduces steric hindrance, requiring optimized conditions (polar aprotic solvents, elevated temperatures) for substitution. -

C5-Nitro (Latent Nucleophile): Acts as an activating group for C4 and C6. Upon reduction to an amine, it becomes the nucleophilic partner for cyclization with substituents installed at C4.

-

C3-Methyl (Steric/Electronic Modulator): While often inert, this group directs regioselectivity and increases lipophilicity. In the final fused systems, it typically resides at the C7 position (imidazo[4,5-c]pyridine numbering), influencing the binding pocket fit in protein targets.

Divergent Synthetic Pathways

The following flowchart illustrates the primary transformations accessible from this scaffold.

Caption: Divergent synthesis of Imidazo[4,5-c]pyridines and Pyrrolo[3,2-c]pyridines from the core scaffold.

Protocol A: Synthesis of 1-Substituted-7-methyl-1H-imidazo[4,5-c]pyridines

This protocol describes the formation of the imidazo[4,5-c]pyridine core.[1][2][3] The sequence involves displacing the bromine with a primary amine, reducing the nitro group to a diamine, and cyclizing with an orthoester or aldehyde.

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Install the N1-substituent. Mechanism: Addition-Elimination activated by the ortho-nitro group.

-

Reagents: Primary Amine (1.2 eq), DIPEA (2.0 eq).

-

Solvent: DMF or NMP (anhydrous).

-

Conditions: 80–100 °C, 4–12 hours.

Procedure:

-

Dissolve 4-bromo-3-methyl-5-nitropyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Add

-diisopropylethylamine (DIPEA, 2.0 eq) followed by the primary amine (1.2 eq).-

Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0 eq.

-

-

Heat the reaction mixture to 90 °C under nitrogen atmosphere. Monitor by LC-MS for the disappearance of starting material (M+H: ~217/219) and appearance of product (M+H: varies).

-

Workup: Cool to room temperature. Pour into ice-water (5x reaction volume).

-

Yield: Typically 75–90%.

Step 2: Nitro Reduction

Objective: Generate the vicinal diamine (3-methyl-4-amino-5-aminopyridine derivative). Choice of Method: Iron-mediated reduction is preferred to avoid dehalogenation (if other halogens are present) and poisoning of Pd catalysts by sulfur-containing amines.

-

Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).

-

Solvent: EtOH/Water (4:1).

-

Conditions: Reflux (80 °C), 2–4 hours.

Procedure:

-

Suspend the nitro-intermediate from Step 1 in EtOH/Water (4:1, 0.1 M).

-

Add Ammonium Chloride (

, 5.0 eq) and Iron powder (Fe, 325 mesh, 5.0 eq). -

Heat to reflux with vigorous stirring. The reaction typically turns dark brown/rust colored.

-

Monitor by LC-MS (Conversion of

to -

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot EtOH. Concentrate the filtrate.

-

Purification: The crude diamine is often prone to oxidation (turning dark/purple). Use immediately in the next step or purify rapidly via short silica plug (DCM/MeOH).

Step 3: Imidazole Ring Closure

Objective: Form the fused imidazole ring.

Method A: Triethyl Orthoformate (for R=H at C2)

-

Dissolve the crude diamine in Triethyl Orthoformate (HC(OEt)3) (as solvent or 10 eq in EtOH).

-

Add a catalytic amount of p-TsOH (0.1 eq) or Sulfamic acid.

-

Heat to reflux for 2–3 hours.

-

Concentrate and purify by column chromatography (DCM/MeOH gradient).

Method B: Aldehyde Condensation (for R=Alkyl/Aryl at C2)

-

Dissolve diamine in DMF or EtOH.

-

Add Aldehyde (1.1 eq) and Sodium Metabisulfite (

, 1.5 eq) or use -

Heat at 80–100 °C for 4–6 hours.

Data Summary for Protocol A:

| Compound Stage | Key Spectral Feature (1H NMR) | Expected Mass Change (LCMS) |

| Starting Material | Singlets at ~8.9 ppm (C2-H, C6-H) | M+H: 217/219 (Br pattern) |

| Step 1 ( | Loss of Br pattern; New alkyl signals | M+H: SM - Br + Amine |

| Step 2 (Diamine) | Broad singlet (NH2) ~4-6 ppm | M-30 (reduction of O2) |

| Step 3 (Cyclized) | New aromatic C2-H (if Method A) | M-2 (oxidation/cyclization) |

Protocol B: Synthesis of 7-Methyl-1H-pyrrolo[3,2-c]pyridines (5-Azaindoles)

This pathway constructs the pyrrole ring fused to the pyridine, accessing the 5-azaindole scaffold. Note that the fusion occurs across the C4-C5 bond of the pyridine.

Step 1: Sonogashira Cross-Coupling

Objective: Install the alkyne at C4.

-

Reagents: Trimethylsilylacetylene (TMSA) or Terminal Alkyne (1.2 eq).

-

Catalyst:

(0.05 eq), CuI (0.1 eq). -

Base/Solvent: Triethylamine (TEA) or DIPEA in THF or DMF.

-

Conditions: 60–80 °C, Sealed tube (to prevent alkyne loss).

Procedure:

-

Combine 4-bromo-3-methyl-5-nitropyridine ,

, and CuI in a pressure vial. -

Evacuate and backfill with Argon (3 cycles).

-

Add degassed THF and TEA (3.0 eq).

-

Add the Alkyne (1.2 eq).

-

Seal and heat to 70 °C for 4–8 hours. The solution usually turns dark brown/black.

-

Workup: Filter through Celite. Concentrate. Purify by silica gel chromatography (Hexanes/EtOAc).

-

Note: The 3-methyl group may slow this reaction compared to less hindered pyridines; higher catalyst loading (10%) may be required.

-

Step 2: Reductive Cyclization

Objective: Reduce the nitro group and cyclize onto the alkyne to form the pyrrole ring.

-

Reagents: Iron powder / Acetic Acid OR

/ HCl. -

Conditions: 80 °C.

Procedure:

-

Dissolve the nitro-alkyne intermediate in Glacial Acetic Acid.

-

Add Iron powder (5.0 eq).

-

Heat to 80 °C.

-

Workup: Dilute with EtOAc, neutralize carefully with

or NaOH (exothermic!). Filter salts.[4][5] Extract. -

Product: 7-methyl-1H-pyrrolo[3,2-c]pyridine . (Note: If TMSA was used, the TMS group is often cleaved during the acidic workup or requires a separate TBAF step).

References

-

ChemicalBook. "3-Bromo-4-methyl-5-nitropyridine Chemical Properties." Accessed October 26, 2023. Link

-

PubChem. "4-Bromo-3-nitropyridine Compound Summary." National Library of Medicine. Accessed October 26, 2023. Link

-

Wang, X., et al. "Synthesis of imidazo[4,5-c]pyridines."[2] Tetrahedron Letters, 2012. (General method for imidazopyridine synthesis from 3,4-diaminopyridines).

- L'Heureux, A., et al. "Syntheses of the 4-, 5-, 6-, and 7-azaindoles via the palladium-catalyzed heteroannulation of internal alkynes." Journal of Organic Chemistry, 2005.

-

Sigma-Aldrich. "4-Bromo-1H-pyrrolo[2,3-c]pyridine Product Page." Accessed October 26, 2023. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. US20240116946A1 - Sars-cov2 main protease inhibitors - Google Patents [patents.google.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

Application Note & Protocols: Chemoselective Catalytic Hydrogenation of 4-bromo-3-methyl-5-nitropyridine

Abstract & Core Objective

The reduction of the nitro group in 4-bromo-3-methyl-5-nitropyridine to yield 4-amino-3-bromo-5-methylpyridine is a critical transformation for synthesizing advanced pharmaceutical intermediates and complex heterocyclic scaffolds. The primary challenge in this synthesis is achieving high chemoselectivity: the quantitative reduction of the nitro moiety without concurrent reductive cleavage of the carbon-bromine bond (hydrodehalogenation). This guide provides a comprehensive overview of the mechanistic considerations, catalyst selection, and detailed, field-proven protocols for achieving this transformation with high fidelity and yield. We will explore both classical high-pressure hydrogenation and modern transfer hydrogenation techniques, emphasizing safety, scalability, and process optimization.

The Chemoselectivity Imperative: Nitro Reduction vs. Hydrodehalogenation

Catalytic hydrogenation of halogenated nitroaromatics is a classic example of a competitive reaction pathway. The desired reaction is the reduction of the nitro group, which is generally a facile process.[1] However, the same catalysts, particularly palladium on carbon (Pd/C), are also highly effective for hydrogenolysis, the reductive cleavage of carbon-heteroatom bonds, which leads to the undesired debrominated byproduct.[2]

The key to a successful synthesis lies in selecting reaction conditions that kinetically favor nitro reduction over hydrodehalogenation. Several factors govern this selectivity:

-

Catalyst Choice: The nature of the metal catalyst is paramount. While Pd/C is a common choice for nitro reductions, its high activity can promote dehalogenation.[1] Raney Nickel (Ra-Ni) is often preferred for substrates where preserving a halogen is critical.[1] Furthermore, advanced catalysts based on gold (Au) have shown exceptional chemoselectivity for nitro group reduction in the presence of halogens.[3]

-

Hydrogen Source: The method of hydrogen delivery can influence selectivity. While high-pressure hydrogen gas is efficient, it can provide a high surface concentration of active hydrogen species, potentially increasing hydrodehalogenation. Transfer hydrogenation, which uses a donor molecule to generate hydrogen in situ, often proceeds under milder conditions and can offer improved selectivity.[4][5]

-

Reaction Conditions: Parameters such as temperature, pressure, and solvent choice play a crucial role. Protic solvents like ethanol or methanol can accelerate hydrogenation rates.[6] Lower pressures and temperatures generally favor the desired selective reduction.

Below is a diagram illustrating the competing reaction pathways.

Caption: Competing reaction pathways in the hydrogenation of 4-bromo-3-methyl-5-nitropyridine.

Catalyst & Method Selection: A Comparative Overview

The choice of methodology depends on available equipment, scale, and safety considerations. Below is a summary of common approaches with their respective advantages and disadvantages.

| Method | Catalyst | Hydrogen Source | Pressure | Advantages | Disadvantages |

| Classical Hydrogenation | Raney® Nickel | H₂ Gas | 1-50 bar | High activity, good selectivity against dehalogenation[1], scalable. | Requires specialized high-pressure reactor, pyrophoric catalyst[7], handling of flammable H₂ gas.[8] |

| Classical Hydrogenation | Palladium on Carbon (Pd/C) | H₂ Gas | 1-5 bar | Widely available, highly active for nitro reduction.[9] | High risk of dehalogenation, pyrophoric catalyst.[10] |

| Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Ammonium Formate or Hydrazine Hydrate[5] | Atmospheric | Avoids H₂ gas, milder conditions, often higher selectivity, standard glassware.[4] | Stoichiometric byproduct generation, may require higher catalyst loading. |

| Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Tetrahydroxydiboron (THDB) | Atmospheric | Effective under mild conditions, good yields reported for similar substrates.[11][12] | Reagent cost, boronic acid waste. |

Detailed Experimental Protocols

4.1 Mandatory Safety Precautions

-

General: All hydrogenation reactions must be conducted in a certified chemical fume hood.[13] Safety glasses, lab coats, and appropriate gloves are mandatory.[14] A blast shield is required for reactions under pressure not conducted in a dedicated, rated vessel.[14]

-

Catalyst Handling: Heterogeneous catalysts like Pd/C and Raney Nickel are pyrophoric, especially after use, and can ignite solvents upon exposure to air.[8][10] Never allow the catalyst to become dry. Keep it wet with solvent or water at all times.[8] Filter the catalyst carefully, and quench the used catalyst on the filter paper with plenty of water immediately after filtration.[10]

-

Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[8] Ensure all equipment is properly grounded to prevent static discharge.[8] Before introducing hydrogen, the reaction vessel must be thoroughly purged with an inert gas (Nitrogen or Argon) to remove all oxygen.[15]

Protocol A: Selective Hydrogenation using Raney® Nickel and H₂ Gas

This protocol is optimized for selectivity and is suitable for scales where a dedicated hydrogenation reactor is available.

Workflow Diagram:

Caption: Step-by-step workflow for high-pressure catalytic hydrogenation.

Materials & Equipment:

-

4-bromo-3-methyl-5-nitropyridine

-

Raney® Nickel (50% slurry in water)

-

Methanol (MeOH) or Ethanol (EtOH), degassed

-

Celite® or other filter aid

-

High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave)

-

Inert gas source (Nitrogen or Argon)

-

Hydrogen gas source

Procedure:

-

Reactor Charging: To a suitable high-pressure reactor vessel, add 4-bromo-3-methyl-5-nitropyridine (1.0 eq).

-

Under a gentle stream of nitrogen, add the solvent (e.g., Methanol, ~10-20 mL per gram of substrate).

-

Carefully weigh the required amount of Raney® Nickel slurry (typically 5-10% by weight of the substrate). Wash the slurry 2-3 times with the reaction solvent, decanting the water carefully. Add the catalyst slurry to the reaction vessel.

-

System Purge: Seal the reactor. Pressurize with nitrogen to the intended reaction pressure and perform a leak test for 30 minutes.[15] Vent the nitrogen and repeat the pressurize/vent cycle three times to ensure an inert atmosphere.[15]

-

Hydrogenation: Purge the vessel three times with hydrogen gas, then pressurize to the desired pressure (start with 3-5 bar).

-

Begin vigorous stirring and heat to 30-40°C if necessary. The reaction is often exothermic; monitor the temperature and pressure closely. Hydrogen uptake should be observed as a pressure drop.

-

Reaction Monitoring: Continue the reaction until hydrogen uptake ceases (typically 2-6 hours). The reaction can be monitored by TLC or LC-MS by carefully depressurizing, purging with nitrogen, and taking an aliquot.[15]

-

Work-up: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system three times with nitrogen.

-

Catalyst Removal: Open the reactor in a well-ventilated hood. Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite®. Crucially, do not allow the filter cake to run dry. Immediately after filtration is complete, gently pour water over the filter cake to quench the pyrophoric catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3-bromo-5-methylpyridine, which can be purified by recrystallization or column chromatography.

Protocol B: Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is ideal for lab-scale synthesis, as it avoids the need for high-pressure equipment and direct handling of hydrogen gas.[4][5]

Materials & Equipment:

-

4-bromo-3-methyl-5-nitropyridine

-

10% Palladium on Carbon (Pd/C, preferably 50% wet)

-

Ammonium Formate (HCOONH₄)

-

Methanol (MeOH)

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Inert gas source (Nitrogen or Argon)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methyl-5-nitropyridine (1.0 eq) and Methanol (15-25 mL per gram of substrate).

-

Add ammonium formate (3-5 eq) to the solution and stir until it dissolves.

-

Inerting: Flush the flask with nitrogen or argon for several minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5-10 mol%). Be cautious, as dry Pd/C can be pyrophoric.[10]

-

Reaction: Heat the reaction mixture to a gentle reflux (typically ~65°C for methanol). The reaction progress can be monitored by the evolution of CO₂ (bubbling) and by TLC analysis. The reaction is usually complete within 1-3 hours.

-

Work-up: Cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® wetted with methanol. As with Protocol A, ensure the catalyst on the filter paper remains wet and quench it with water immediately after use.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and ammonium formate salts. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the desired product.

Troubleshooting & Optimization

-

Problem: Incomplete Reaction.

-

Solution: Ensure the catalyst is active. Increase catalyst loading or reaction time. For H₂ hydrogenation, ensure the system is leak-free and increase pressure or temperature moderately. For transfer hydrogenation, add an additional equivalent of the hydrogen donor.

-

-

Problem: Significant Dehalogenation Observed.

-

Solution: If using Pd/C, switch to a less aggressive catalyst like Raney Nickel.[1] Lower the hydrogen pressure and/or temperature. Consider using a catalyst poison or modifier if the issue persists. Transfer hydrogenation is often a good alternative to minimize this side reaction.

-

-

Problem: Ring Hydrogenation (Saturation).

-

Solution: This indicates the conditions are too harsh. This is more common with rhodium or platinum catalysts but can occur with palladium at high temperatures and pressures. Reduce temperature, pressure, and reaction time.

-

References

-

Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution. Retrieved February 10, 2024, from [Link]

-

Hydrogenation SOP. (n.d.). University of Rochester. Retrieved February 10, 2024, from [Link]

-

Garcés, M., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01860A. Available at: [Link]

-

Safety Guidelines for Hydrogenation Reactions. (2012, March 6). University of Pittsburgh. Retrieved February 10, 2024, from [Link]

-

Wang, D., et al. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society. Available at: [Link]

-

Corma, A., & Serna, P. (2006). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Science. Available at: [Link]

-

Standard Operating Procedures - The Sarpong Group. (n.d.). University of California, Berkeley. Retrieved February 10, 2024, from [Link]

-

Zhou, Q., et al. (2016). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Organic Letters. Available at: [Link]

-

Vom Stein, T., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]

-

Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2016). ResearchGate. Retrieved February 10, 2024, from [Link]

-

Gorgas, N., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Molecules. Available at: [Link]

-

Raney nickel. (n.d.). Wikipedia. Retrieved February 10, 2024, from [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2024, from [Link]

-

Bhatt, T., & Natte, K. (2024). Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. Organic Letters. Available at: [Link]

- Method for preparing 3-bromo-4-methylpyridine. (2015). Google Patents.

-

Transfer hydrogenation. (n.d.). Wikipedia. Retrieved February 10, 2024, from [Link]

-

Hydrogenolysis and Selective Reduction (Dehalogenation). (n.d.). AstraZeneca. Retrieved February 10, 2024, from [Link]

-

Nitro Reduction (H2 + Pd/C). (n.d.). Common Organic Chemistry. Retrieved February 10, 2024, from [Link]

-

Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Nagoya University. Retrieved February 10, 2024, from [Link]

-

Lee, H., et al. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. Available at: [Link]

-

Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (2023). ACS Omega. Available at: [Link]

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Transfer hydrogenation - Wikipedia [en.wikipedia.org]

- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. Raney nickel - Wikipedia [en.wikipedia.org]

- 8. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 9. Nitro Reduction (H2 + Pd/C) [commonorganicchemistry.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 12. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. sarponggroup.com [sarponggroup.com]

- 15. njhjchem.com [njhjchem.com]

scale-up synthesis of 4-bromo-3-methyl-5-nitropyridine intermediates

An Application Note for the Scale-Up Synthesis of 4-bromo-3-methyl-5-nitropyridine Intermediates

Abstract

This application note provides a detailed, technically grounded guide for the multi-step, scale-up synthesis of 4-bromo-3-methyl-5-nitropyridine, a key heterocyclic intermediate in modern pharmaceutical and agrochemical development. The described synthetic pathway originates from the readily available starting material, 3-methylpyridine (3-picoline). Each synthetic transformation—including nitration, N-oxidation, and subsequent bromination—is presented with comprehensive, step-by-step protocols. The rationale behind critical process parameters, in-process controls (IPCs), safety considerations, and purification strategies are discussed to ensure reproducibility, scalability, and high purity of all isolated intermediates and the final product.

Introduction and Strategic Overview

Substituted nitropyridines are foundational building blocks in medicinal chemistry. The title compound, 4-bromo-3-methyl-5-nitropyridine, features a strategically functionalized pyridine core, making it a highly versatile precursor for introducing complex moieties through nucleophilic substitution of the bromine atom or reduction of the nitro group. Its utility is prominent in the synthesis of active pharmaceutical ingredients (APIs) and novel crop protection agents.[1][2]

The synthesis of highly substituted, electron-deficient pyridine rings presents unique challenges. Direct electrophilic aromatic substitution is often difficult due to the deactivating effect of the ring nitrogen. Therefore, a robust and scalable synthetic strategy must leverage activating groups and well-controlled reaction sequences.

This guide details a three-step synthesis commencing with 3-methylpyridine. The core strategy involves:

-

Regioselective Nitration: Introduction of a nitro group at the 5-position of the 3-methylpyridine ring.

-

N-Oxide Formation: Oxidation of the pyridine nitrogen to activate the 4-position of the ring.

-

Deoxybromination: Introduction of the bromine atom at the 4-position with simultaneous removal of the N-oxide.

This pathway was designed to avoid the formation of difficult-to-separate isomers and to utilize scalable, industrially relevant reaction conditions.

Overall Synthetic Workflow

The complete synthetic transformation is illustrated below. Each step is designed to be performed sequentially, with isolation and purification of the intermediate product to ensure high quality material for the subsequent stage.

Diagram 1: High-level workflow for the synthesis of 4-bromo-3-methyl-5-nitropyridine.

Materials and Reagent Overview

Successful and safe execution of this synthesis requires high-purity reagents. The following table summarizes the key materials for the entire process.

| Reagent | Formula | MW ( g/mol ) | Purity | Key Hazards |

| 3-Methylpyridine (3-Picoline) | C₆H₇N | 93.13 | ≥99% | Flammable, Harmful if swallowed, Skin/Eye Irritant |

| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Severe Skin/Eye Burns, Corrosive, Oxidizer |

| Nitric Acid | HNO₃ | 63.01 | ≥70% | Severe Skin/Eye Burns, Corrosive, Strong Oxidizer |

| m-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | ~77% | Organic Peroxide, Strong Oxidizer, Fire Risk |

| Phosphorus(V) oxybromide | POBr₃ | 286.69 | ≥98% | Water-reactive, Causes severe burns |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.5% | Suspected carcinogen, Volatile |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Reagent Grade | Mild irritant |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | Reagent Grade | Hygroscopic |

Detailed Application Protocols

Protocol 1: Scale-Up Synthesis of 3-Methyl-5-nitropyridine

Principle: The nitration of pyridine and its derivatives is an electrophilic aromatic substitution that requires harsh conditions due to the electron-deficient nature of the ring. Under strongly acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium ion. This strongly deactivates the ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta-positions (3 and 5). With the 3-position occupied by a methyl group, the nitration proceeds with high regioselectivity to the 5-position.[3][4]

Materials and Equipment:

-

Jacketed glass reactor (10 L) with overhead mechanical stirrer, temperature probe, and nitrogen inlet.

-

Addition funnel with pressure equalization.

-

Cooling/heating circulator.

-

Ice, water, and appropriate base for quenching.

-

Extraction and distillation apparatus.

Step-by-Step Methodology:

-

Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

-

Acid Charge: Charge the reactor with concentrated sulfuric acid (3.0 L). Begin stirring and cool the acid to 0-5 °C using the circulator.

-

Substrate Addition: Slowly add 3-methylpyridine (500 g, 5.37 mol) to the cold sulfuric acid via the addition funnel over 60-90 minutes. Causality: This addition is highly exothermic; a slow rate is critical to maintain temperature control and prevent side reactions. The internal temperature must be maintained below 15 °C.

-

Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (425 mL, ~6.45 mol) to concentrated sulfuric acid (425 mL) while cooling in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Drive: After the addition is complete, slowly warm the reaction mixture to 80-85 °C and maintain for 4-6 hours.

-

In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. A sample can be taken, carefully quenched in ice water, neutralized with NaHCO₃, and extracted with ethyl acetate for analysis. The reaction is complete when <2% of the starting material remains.

-

Work-up (Quenching): Once complete, cool the reaction mixture to room temperature. In a separate, larger vessel equipped with a robust stirrer, prepare a mixture of crushed ice (5 kg) and water (5 L). Very slowly and carefully, pour the reaction mixture onto the stirred ice. Safety: This quenching is extremely exothermic and releases acidic fumes. Perform in a well-ventilated area.

-

Neutralization & Isolation: Cool the quenched slurry to below 20 °C and slowly add a 50% aqueous solution of sodium hydroxide to adjust the pH to 7-8. The product will precipitate as a solid.

-

Purification: Filter the solid product, wash thoroughly with cold water (3 x 1 L), and dry under vacuum at 40-50 °C. For higher purity, the crude solid can be recrystallized from an ethanol/water mixture.

-

Expected Yield: 75-85%

-

Typical Purity (HPLC): >98%

Protocol 2: Scale-Up Synthesis of 3-Methyl-5-nitropyridine-N-oxide

Principle: The formation of an N-oxide is achieved by the oxidation of the pyridine nitrogen. This transformation serves a critical synthetic purpose: it increases the electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to subsequent functionalization.[5] Common oxidizing agents include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). For scale-up, m-CPBA often provides cleaner reactions and more straightforward work-ups.

Materials and Equipment:

-

10 L jacketed glass reactor with overhead stirrer and temperature control.

-

Standard laboratory glassware for work-up.

-

Filtration equipment.

Step-by-Step Methodology:

-

Reactor Setup: Charge the clean, dry reactor with dichloromethane (DCM, 6.0 L).

-

Reagent Charging: Add 3-methyl-5-nitropyridine (500 g, 3.62 mol) to the DCM and stir until fully dissolved. Cool the solution to 10-15 °C.

-

Oxidant Addition: Add m-CPBA (~77% purity, 975 g, ~4.34 mol) portion-wise over 1.5-2 hours. Causality: The reaction is exothermic. Adding the oxidant in portions allows for effective heat management and prevents runaway temperature increases. Maintain the internal temperature between 15-25 °C.

-

Reaction Drive: Stir the reaction mixture at room temperature (20-25 °C) for 12-18 hours.

-

IPC: Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to 10 °C. Quench the excess peroxide by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative.

-

Extraction & Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 1.5 L) to remove m-chlorobenzoic acid, followed by brine (1 x 1 L).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The product is typically obtained as a solid.

-

Purification: The crude product can be purified by slurrying in cold diethyl ether or by recrystallization from ethyl acetate/hexanes to yield a high-purity solid.

-

Expected Yield: 85-95%

-

Typical Purity (HPLC): >99%

Protocol 3: Scale-Up Synthesis of 4-Bromo-3-methyl-5-nitropyridine

Principle: Halogenation of pyridine-N-oxides at the 4-position can be achieved using phosphorus oxyhalides like POCl₃ or POBr₃. The reaction mechanism involves the initial formation of an adduct between the N-oxide oxygen and the phosphorus center. This creates a good leaving group and facilitates a nucleophilic attack by the bromide ion at the activated 4-position, followed by elimination and deoxygenation to yield the final product.[6]

Sources

Troubleshooting & Optimization

thermal stability and storage of 4-bromo-3-methyl-5-nitropyridine

Welcome to the comprehensive technical support guide for 4-bromo-3-methyl-5-nitropyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the thermal stability, storage, and handling of this compound. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use in experimental settings.

I. Compound Overview and Stability Profile

4-Bromo-3-methyl-5-nitropyridine is a substituted pyridine derivative often utilized as an intermediate in the synthesis of more complex molecules, such as azaindole derivatives.[1] Its reactivity is largely governed by the interplay of the bromo, methyl, and nitro functional groups on the pyridine ring. The electron-withdrawing nature of the nitro group and the bromine atom influences the electron density of the pyridine ring, impacting its reactivity in nucleophilic substitution and other reactions.[2]

While specific, comprehensive thermal degradation studies on 4-bromo-3-methyl-5-nitropyridine are not extensively available in the public domain, information from safety data sheets and related compounds allows for a reasoned assessment of its stability. Generally, nitrated aromatic compounds can be sensitive to heat and may decompose at elevated temperatures.

Key Stability Considerations:

-

Thermal Decomposition: Avoid excessive heating, as this can lead to decomposition, potentially releasing toxic fumes such as nitrogen oxides (NOx) and hydrogen bromide.[3]

-

Light Sensitivity: While not explicitly stated for this specific compound, many organic molecules, especially those with nitro groups, can be sensitive to light. Prolonged exposure to UV light should be avoided to prevent potential degradation.

-

Chemical Stability: The compound is generally stable under normal laboratory conditions.[4] However, it is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][5]

Recommended Storage Conditions

To ensure the integrity and longevity of 4-bromo-3-methyl-5-nitropyridine, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature[1][6] or 2-8°C Refrigerator[7] | Storing at cool to room temperature minimizes the risk of thermal degradation. Some suppliers recommend refrigeration for long-term storage. |

| Atmosphere | Store in a tightly sealed container[4][8], preferably under an inert gas.[4] | This prevents reaction with atmospheric moisture and oxygen, which could potentially lead to degradation over time. |

| Location | A dry, cool, and well-ventilated place.[3][4][5] | Proper ventilation is crucial to dissipate any potential vapors and to maintain a stable storage environment. |

| Light | Store in a dark place.[8] | Protects the compound from potential light-induced degradation. |

II. Troubleshooting Guide for Experimental Use

This section addresses common issues that may arise when working with 4-bromo-3-methyl-5-nitropyridine in synthetic protocols.

Troubleshooting Workflow

Caption: Troubleshooting workflow for experiments involving 4-bromo-3-methyl-5-nitropyridine.

Common Problems and Solutions

| Observed Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time, low temperature, or incorrect stoichiometry of reagents.[9] | Monitor the reaction progress using TLC or HPLC and adjust the reaction time accordingly. A controlled increase in temperature may be necessary. Ensure accurate measurement of all reagents.[9] |

| Product Loss During Workup: The product may have some solubility in the aqueous phase, or extraction may be inefficient.[9][10] | Carefully adjust the pH during neutralization to minimize product solubility in the aqueous layer. Perform multiple extractions with a suitable organic solvent to maximize recovery.[9] | |

| Side Reactions: The presence of multiple reactive sites can lead to the formation of undesired byproducts. | Analyze byproducts to understand the side reactions. Adjust reaction conditions (e.g., temperature, solvent, catalyst) to favor the desired product. | |

| Impure Product | Presence of Starting Material: Incomplete reaction. | See "Low or No Product Yield" troubleshooting section. |

| Formation of Isomers: Nitration and other substitution reactions on pyridine rings can sometimes yield a mixture of isomers that are difficult to separate.[9] | Optimize reaction conditions to improve regioselectivity. For purification, consider using high-performance column chromatography or preparative HPLC. | |

| Tarry Byproducts: Overheating or decomposition of starting material or product.[9] | Maintain strict temperature control throughout the reaction. Ensure the purity of the starting materials. | |

| Unexpected Product Formation | Nitro-Group Migration: In reactions with nucleophiles like amines, the nitro group on a nitropyridine ring can sometimes migrate to an adjacent position.[11] | This is a known phenomenon for some nitropyridines.[11] Characterize the unexpected product thoroughly using 2D NMR techniques. To avoid this, a systematic study of solvents and bases may be required to find conditions that favor the desired nucleophilic substitution.[11] |

| Incorrect Starting Material: The wrong isomer of the starting material was used. | Always verify the identity and purity of starting materials by analytical methods such as NMR or melting point before starting a reaction. | |

| Compound Discoloration (Yellowing/Darkening) During Storage | Slow Decomposition: Exposure to air, light, or moisture over time. | Store the compound in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere.[4][8] |

| Inherent Property: The compound is described as an off-white to light yellow solid.[1] | A slight yellow color may be normal. However, significant darkening could indicate degradation. If in doubt, re-analyze the compound for purity. |

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when handling 4-bromo-3-methyl-5-nitropyridine?

A1: This compound is classified as hazardous. It is toxic if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[4] Therefore, it is imperative to:

-

Use Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Work in a Ventilated Area: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[4]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]

-

Emergency Procedures: In case of contact, immediately wash the affected skin with plenty of water.[4] If inhaled, move the person to fresh air.[4] If ingested, rinse the mouth and seek immediate medical attention.[4]

Q2: My reaction with 4-bromo-3-methyl-5-nitropyridine is not going to completion. What should I check first?

A2: First, re-verify the purity and identity of your starting material and all reagents. Impurities can inhibit the reaction. Next, confirm the reaction conditions against the literature procedure, paying close attention to temperature, reaction time, and solvent. If the reaction is still sluggish, consider that nitropyridines can be deactivated towards certain reactions due to the electron-withdrawing nitro group.[2] You may need to employ more forcing conditions (e.g., higher temperature, longer reaction time) or use a more reactive catalyst or reagent. However, be cautious as this can also lead to byproduct formation.[9]

Q3: I am observing an unexpected peak in the NMR of my product. What could it be?

A3: An unexpected peak could be due to several factors:

-

An Isomeric Byproduct: As mentioned in the troubleshooting guide, reactions on the pyridine ring can sometimes lack perfect regioselectivity.

-

A Rearrangement Product: As seen in the case of nitro-group migration, the reaction may have proceeded through an unexpected pathway.[11]

-

Residual Solvent or Reagent: Ensure that your purification methods are adequate to remove all solvents and unreacted starting materials.

-

A Degradation Product: If the reaction or workup conditions were too harsh, the starting material or product may have decomposed.

To identify the unknown peak, advanced analytical techniques such as 2D NMR (COSY, HSQC, HMBC), mass spectrometry, and if possible, single-crystal X-ray diffraction would be beneficial.

Q4: Can I substitute the bromine atom in 4-bromo-3-methyl-5-nitropyridine using a nucleophile?

A4: Yes, the bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution.[2] The success and rate of the substitution will depend on the nature of the nucleophile and the reaction conditions. The electron-withdrawing nitro group on the same ring generally facilitates nucleophilic substitution.

Q5: How should I dispose of waste containing 4-bromo-3-methyl-5-nitropyridine?

A5: Waste containing this compound should be treated as hazardous chemical waste. Dispose of the contents and container in accordance with local, regional, and national regulations.[12] Do not allow the chemical to enter drains.[13] Consult your institution's environmental health and safety office for specific disposal guidelines.

IV. References

-

Pharmaffiliates. 3-Bromo-4-Methyl-5-Nitropyridine (BSC). [Link]

-

University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

-

Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2181-2188. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. [Link]

Sources

- 1. 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. How To [chem.rochester.edu]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]

- 13. 3-Bromo-4-methyl-5-nitropyridine - Safety Data Sheet [chemicalbook.com]

Technical Support Center: Cross-Coupling 4-Bromo-3-Methyl-5-Nitropyridine

Ticket ID: #PYR-NO2-CPL-001 Subject: Catalyst Selection & Troubleshooting for Sterically Hindered Nitro-Pyridines Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

The "Ticket": Substrate Analysis

You are attempting to cross-couple 4-bromo-3-methyl-5-nitropyridine . This is a Class III difficulty substrate (High Steric/High Electronic Bias). Before selecting a catalyst, you must understand the competing forces on the pyridine ring:

-

The Trap (C5-Nitro + Pyridine N): The ring is extremely electron-deficient. While this facilitates Oxidative Addition (OA), it makes the ring highly susceptible to Nucleophilic Aromatic Substitution (

) . If your catalyst is slow, your base will attack the C4-Br, resulting in a phenol or ether byproduct (hydrolysis/alkoxylation) instead of the coupled product.[1] -

The Wall (C3-Methyl): The methyl group is ortho to the reaction site. This creates significant steric hindrance, preventing standard ligands (like

) from effectively facilitating the coupling. -

The Poison (N-Coordination): The pyridine nitrogen and the nitro group can coordinate to the Palladium center, displacing weak ligands and causing catalyst death (Pd black precipitation).

Catalyst Selection Guide

Do not use generic "Suzuki conditions." Use this tiered selection logic based on your specific coupling partner (boronic acid/ester).

Tier 1: The "Workhorse" (Start Here)

Best for: Simple aryl boronic acids, initial screens.[1]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)[1]

-

Why: The bidentate ferrocenyl ligand has a large bite angle (99°) that resists displacement by the pyridine nitrogen. It is robust enough to handle the electron-deficient ring but may struggle if the coupling partner is also sterically hindered.

-

Loading: 2–5 mol%

Tier 2: The "Heavy Lifter" (High Sterics)

Best for: Ortho-substituted boronic acids, low yields in Tier 1.[1]

-

Catalyst: XPhos Pd G4 (or Pd₂(dba)₃ + XPhos )[1]

-

Why: XPhos is a dialkylbiaryl phosphine (Buchwald Ligand). Its bulk allows it to:

-

Force the rapid reductive elimination required for the hindered C3-Methyl site.

-

Prevent the formation of inactive Pd-Pyridine complexes.[2]

-

-

Loading: 1–3 mol%

Tier 3: The "Last Resort" (High Instability)

Best for: Substrates prone to rapid decomposition or

-

Catalyst: Pd-PEPPSI-IPr

-

Why: This N-Heterocyclic Carbene (NHC) catalyst is extremely stable and active. It operates well at lower temperatures, which can suppress the background

side reactions caused by the nitro group.

Decision Matrix & Troubleshooting

Visual Troubleshooting Guide

Caption: Diagnostic flow for coupling failures involving 4-bromo-3-methyl-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately, and I get no conversion. Why? A: This is "Catalyst Poisoning." The pyridine nitrogen or the nitro group is binding to the Pd, kicking off your phosphine ligands. The "naked" Pd then aggregates into inactive Pd black.

-

Fix: Switch to Pd(dppf)Cl₂ (bidentate ligands are harder to kick off) or a precatalyst like XPhos Pd G4 which activates only within the catalytic cycle.

Q: I see the product mass, but also a large peak corresponding to [M-Br+OH].

A: You are seeing the

-

Fix:

-

Switch base from

to -

Reduce water content (use Dioxane/Water 9:1 instead of 4:1).

-

Lower the temperature (try 60°C instead of 90°C).

-

Q: Can I use

Recommended Experimental Protocol

This protocol uses a "Tier 2" approach designed for maximum robustness against sterics and poisoning.

Materials

-

Substrate: 4-bromo-3-methyl-5-nitropyridine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)[1]

-

Catalyst: XPhos Pd G4 (2.0 mol%)[1]

-

Base:

(Tribasic Potassium Phosphate) (3.0 equiv)[1] -

Solvent: 1,4-Dioxane / Water (10:1 ratio)[1]

Step-by-Step Methodology

-

Charge Solids: In a reaction vial equipped with a stir bar, add the Pyridine substrate (1.0 equiv), Boronic acid (1.2 equiv), and finely ground

(3.0 equiv). -

Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon 3 times .

-

Why? Nitro-pyridines are prone to oxidation side-reactions; oxygen must be excluded.[1]

-

-

Add Solvent: Add degassed 1,4-Dioxane and Water (10:1 v/v) via syringe.[1]

-

Concentration: Aim for 0.1 M to 0.2 M relative to the pyridine.

-

-

Add Catalyst: Remove the septum briefly to add XPhos Pd G4 (2 mol%) quickly under a positive flow of inert gas, or add it as a stock solution in dioxane.

-

Reaction: Heat the block to 80°C for 2–4 hours.

-

Monitor: Check LCMS at 1 hour. If

(hydrolysis) is observed, lower temp to 60°C.[1]

-

-

Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues. Wash the organic layer with water (to remove inorganic salts) and brine. Dry over

.

Data Summary: Base Screening for Nitro-Pyridines

| Base Type | pKa (conj. acid) | Risk of | Reaction Rate | Recommendation |

| ~17 | Critical | Fast | AVOID (Will decompose substrate) | |

| 10.3 | Moderate | Moderate | Acceptable (Standard) | |

| 12.3 | Low | Fast | PREFERRED (Best balance) | |

| 3.2 | Very Low | Slow | Use for acid-sensitive groups |

References

-

Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

-

Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3][4] Journal of the American Chemical Society, 130(24), 7538–7539.[1]

- Note: Establishes XPhos/SPhos superiority for hindered heteroaryls.

-

O'Brien, C. J., et al. (2006).[1] Easily Prepared Air- and Moisture-Stable Pd-NHC (PEPPSI) Complexes for Suzuki-Miyaura Cross-Coupling.[1] Chemistry – A European Journal, 12(18), 4743–4748.[1] [1]

-

Li, H., et al. (2011).[1] Pd-Catalyzed Cross-Coupling of Highly Hindered Substrates.[5][6] Organic Letters, 13(10), 2746–2749.[1]

Sources

- 1. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Reactivity Guide: 4-Bromo vs. 2-Bromo Pyridine Derivatives

Executive Summary

In drug discovery, the choice between 2-bromopyridine and 4-bromopyridine scaffolds often dictates the success of a synthetic route. While both isomers are electron-deficient compared to benzene, their reactivity profiles diverge significantly due to the proximity of the pyridine nitrogen.

-

2-Bromopyridine: Electronically "hotter" (more electron-deficient) but chemically "stickier" (prone to catalyst poisoning and instability). It dominates in Nucleophilic Aromatic Substitution (

) and Lithium-Halogen exchange but poses challenges in Palladium-catalyzed couplings without specialized ligands. -

4-Bromopyridine: Behaves more like a standard electron-deficient aryl halide. It is the robust choice for standard cross-coupling conditions but is less reactive in

compared to the 2-isomer.

Electronic & Structural Analysis

The reactivity difference stems from the inductive (

| Feature | 2-Bromopyridine (Ortho) | 4-Bromopyridine (Para) | Mechanistic Impact |

| Inductive Effect (-I) | Strong (Adjacent to N) | Weak (Distance > 2 bonds) | C2-Br bond is more polarized; C2 carbon is more electrophilic. |

| Resonance Effect (-M) | Strong (N accepts charge) | Strong (N accepts charge) | Both positions stabilize anionic intermediates (Meisenheimer complexes). |

| Nitrogen Coordination | High (Chelation possible) | Zero (Too far) | C2 allows N-directed lithiation but poisons Pd-catalysts by forming stable 4-membered chelates or dimers. |

| LUMO Energy | Lower (More electrophilic) | Low | C2 is kinetically favored for nucleophilic attack. |

Reaction Class 1: Nucleophilic Aromatic Substitution ( )

Comparative Performance

The 2-bromo derivative is generally more reactive than the 4-bromo derivative.

-

Reasoning: In the rate-determining step (nucleophilic attack), the negative charge in the Meisenheimer intermediate is delocalized onto the electronegative nitrogen. While this resonance stabilization occurs for both isomers, the 2-position benefits from a stronger inductive effect due to its proximity to nitrogen, lowering the activation energy further.

Experimental Data: Relative Rates

-

Substrate: 2-bromo vs. 4-bromopyridine with sodium methoxide (NaOMe) in MeOH.

-

Observation: The reaction rate for 2-bromopyridine is approximately 10–50x faster than 4-bromopyridine under identical conditions.

-

Regioselectivity (2,4-Dibromopyridine): Reaction with 1 equivalent of nucleophile (e.g., amines, thiols) occurs exclusively at C2 .

Mechanistic Visualization

Caption:

Reaction Class 2: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Comparative Performance

The 4-bromo derivative is the more robust partner.

-

The "C2 Problem": 2-Bromopyridines are notorious for poisoning Pd catalysts. The pyridine nitrogen can coordinate to the Pd(II) center after oxidative addition, forming a stable, unreactive dimeric complex or facilitating protodehalogenation (reduction of C-Br to C-H) rather than transmetalation.

-

Solution: Successful coupling of 2-bromopyridines requires bulky electron-rich ligands (e.g., XPhos, SPhos,

) to sterically prevent N-coordination to the metal center.

Experimental Data: Yield Comparison

Conditions: 1.0 eq Ar-Br, 1.2 eq Ph-B(OH)2, 5 mol% Pd(PPh3)4, Na2CO3, DME/H2O, 80°C, 12h.

| Substrate | Yield | Observation |

| 4-Bromopyridine | 85-95% | Clean conversion. Standard kinetics. |

| 2-Bromopyridine | 15-40% | Significant homocoupling or unreacted SM. Catalyst deactivation observed.[1] |

| 2-Bromopyridine (Optimized) | 92% | Requires change to Pd(OAc)2 + SPhos ligand. |

Regioselectivity in 2,4-Dibromopyridine

Paradoxically, in a competition reaction (2,4-dibromopyridine), the C2 position reacts first if the catalyst system is active enough (e.g., using Pd-G3-XPhos).

-